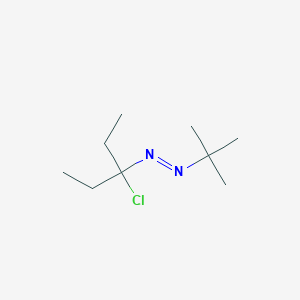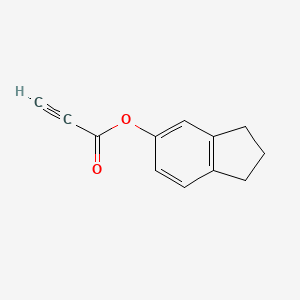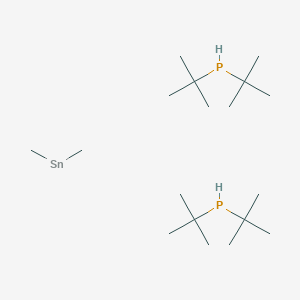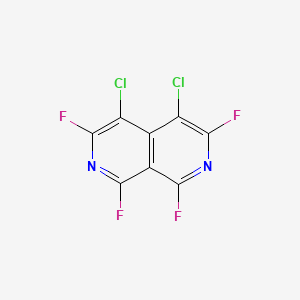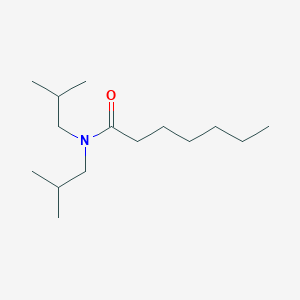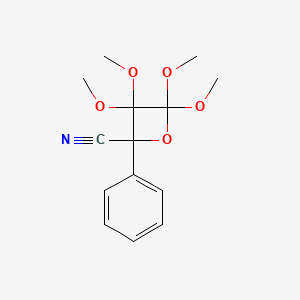
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a four-membered oxetane ring substituted with methoxy groups and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The reaction conditions often require the presence of a photosensitizer and UV light to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxetanes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethoxy-2-phenyloxetane-2-carbonitrile
- 3,3,4,4-Tetramethoxy-2-phenylbutane-2-carbonitrile
- 2,2-Dimethoxy-3-phenyloxetane-3-carbonitrile
Uniqueness
3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct physicochemical properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields .
Properties
CAS No. |
60299-87-8 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3,3,4,4-tetramethoxy-2-phenyloxetane-2-carbonitrile |
InChI |
InChI=1S/C14H17NO5/c1-16-13(17-2)12(10-15,11-8-6-5-7-9-11)20-14(13,18-3)19-4/h5-9H,1-4H3 |
InChI Key |
FUIUVNLWOOICAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(OC1(OC)OC)(C#N)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
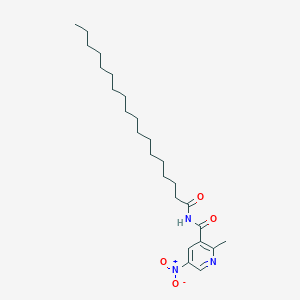

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
